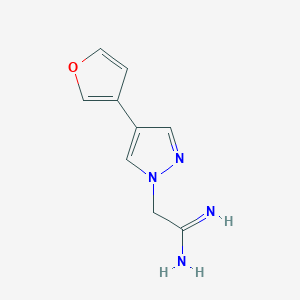

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide

Description

Properties

IUPAC Name |

2-[4-(furan-3-yl)pyrazol-1-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUXNMULXIOHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN(N=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The coupling of these rings can be achieved through various methods, including the use of coupling reagents such as EDCI or DCC in the presence of a base. Industrial production methods may involve the optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitution can occur on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to molecular targets. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with structurally related acetimidamide derivatives:

Notes:

- Electron Effects : The furan substituent in the target compound is electron-rich, promoting π-π interactions, whereas 7j’s –CF₃ and –CN groups are electron-withdrawing, altering reactivity and binding affinity .

- Hydrogen Bonding : The acetimidamide group in both compounds serves as a hydrogen-bonding motif, critical for molecular recognition in biological systems.

Spectroscopic and Computational Insights

- IR Spectroscopy : For 7j, IR peaks at 3239 cm⁻¹ (N–H stretch) and 1552 cm⁻¹ (C=N/C=O) highlight functional groups . Similar bands are expected for the target compound but with furan-specific C–O–C stretches (~1024 cm⁻¹).

- For example, the furan ring in the target compound likely exhibits higher electron density than 7j’s –CF₃-substituted pyrazole .

Biological Activity

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide is an organic compound that combines a furan moiety with a pyrazole structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The compound features a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and a pyrazole ring, which consists of five members with two nitrogen atoms. The acetimidamide functional group enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing furan and pyrazole rings exhibit a wide range of biological activities. Below are some key findings regarding the biological activity of this compound:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole can inhibit various bacterial strains, suggesting that this compound may possess significant antimicrobial activity.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could lead to therapeutic applications against inflammatory diseases.

The biological activity of this compound is attributed to its interaction with several biological targets:

- Enzyme Inhibition : Research indicates that the compound may inhibit enzymes involved in metabolic pathways, leading to alterations in cellular responses.

- Cell Signaling Modulation : The compound's structure allows it to interact with various signaling pathways, which may contribute to its anti-inflammatory and antimicrobial effects.

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Furan + Pyrazole | Yes | Yes |

| 4-(furan-2-yl)-1H-pyrazole | Similar pyrazole structure | Moderate | No |

| Pyrazole derivatives | Varied substitutions on the pyrazole ring | Yes | Moderate |

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.

- Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be effective in treating conditions like arthritis or inflammatory bowel disease.

Q & A

Q. What are the common synthetic routes for 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide in academic research?

The synthesis typically involves multi-step reactions starting from furan-3-yl-substituted pyrazole precursors. Key steps include alkylation of the pyrazole nitrogen with a chloroacetamide intermediate, followed by conversion to the acetimidamide group via nitrile functionalization or amidine formation. Reaction optimization requires careful control of solvents (e.g., ethanol, acetonitrile), catalysts (e.g., KOH, TFA), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Infrared Spectroscopy (IR): To confirm functional groups (e.g., amidine C=N stretches near 1550–1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight validation .

- X-ray Crystallography: To resolve 3D molecular conformation and hydrogen-bonding networks using programs like SHELXL .

Q. What structural features influence the compound’s reactivity and stability?

The furan ring introduces electron-rich regions, while the pyrazole moiety provides hydrogen-bonding sites. The acetimidamide group (-C(NH₂)NH₂) enhances polarity and potential for intermolecular interactions. Steric hindrance from the furan substituent may affect regioselectivity in further derivatization .

Q. How can researchers assess purity and identify impurities during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Impurities often arise from incomplete alkylation or side reactions at the pyrazole nitrogen. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and silica-gel chromatography are effective purification strategies .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis?

Key challenges include:

- Solvent Compatibility: Polar solvents (e.g., ethanol) improve solubility but may reduce yields due to side reactions.

- Catalyst Efficiency: Acidic conditions (e.g., TFA) accelerate alkylation but risk protonating the amidine group, requiring pH-controlled environments .

- Byproduct Formation: Over-alkylation at the pyrazole nitrogen can occur without strict stoichiometric control .

Q. How can contradictions between computational predictions and experimental data be resolved?

Cross-validation using multiple techniques is critical. For example:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) but may conflict with experimental UV-Vis spectra due to solvent effects.

- Experimental Validation: IR and X-ray data provide empirical corrections for computational models .

Q. What advanced techniques confirm structural details in ambiguous cases?

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) studies can predict:

- Binding Affinity: Interaction with targets (e.g., enzymes like phosphodiesterases) via molecular docking.

- Solubility: LogP calculations to optimize pharmacokinetic properties .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies often involve:

- Derivatization: Modifying the furan substituent (e.g., halogenation) or pyrazole position to assess bioactivity changes.

- Biological Assays: Testing against disease-relevant targets (e.g., anti-inflammatory or anticancer activity) in vitro, with careful control of dose-response parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.